Nbd-X, SE

Description

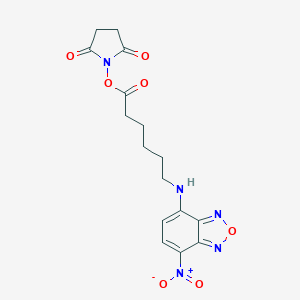

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O7/c22-12-7-8-13(23)20(12)27-14(24)4-2-1-3-9-17-10-5-6-11(21(25)26)16-15(10)18-28-19-16/h5-6,17H,1-4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULIVORQJLJKPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of NBD-X, SE Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of NBD-X, SE (Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate), an amine-reactive fluorescent probe widely utilized in biological research. We will delve into the core chemical principles of the labeling reaction, provide detailed experimental protocols, and present quantitative data to enable researchers to effectively employ this versatile tool.

Introduction to this compound

This compound is a valuable fluorescent labeling reagent characterized by its small size and environmentally sensitive fluorescence. The NBD (7-nitrobenz-2-oxa-1,3-diazole) fluorophore exhibits significant changes in its fluorescence quantum yield depending on the polarity of its local environment, making it an excellent probe for studying protein conformation, binding events, and membrane interactions. The "X" in its name refers to a six-carbon spacer arm (hexanoic acid) which separates the NBD fluorophore from the reactive group, minimizing potential steric hindrance and preserving the biological activity of the labeled molecule.[1][2] The "SE" denotes the succinimidyl ester, a highly efficient functional group for reacting with primary amines.[3]

The Labeling Mechanism: A Nucleophilic Acyl Substitution

The core of this compound labeling lies in a nucleophilic acyl substitution reaction. The succinimidyl ester is an excellent leaving group, making the carbonyl carbon highly electrophilic. Primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, act as nucleophiles, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide (NHS).

This reaction is highly efficient and specific for primary amines at physiological to slightly alkaline pH.

Quantitative Data

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for this compound and its conjugates.

| Property | Value | Reference |

| Molecular Weight | 391.34 g/mol | [2] |

| Excitation Maximum (λex) | ~466 nm | [4] |

| Emission Maximum (λem) | ~535 nm | |

| Molar Extinction Coefficient (ε) of NBD adduct | ~22,000 cm⁻¹M⁻¹ at 466 nm | |

| Fluorescence Quantum Yield (Φ) in water | Low (<0.01) | |

| Fluorescence Quantum Yield (Φ) in non-polar environments | Significantly higher | |

| Solubility | Soluble in DMSO and DMF |

The environmental sensitivity of NBD's quantum yield is a key feature. Its fluorescence is significantly quenched in aqueous environments but increases in non-polar or hydrophobic settings, such as within the hydrophobic core of a protein or embedded in a lipid membrane. This property can be exploited to probe conformational changes or binding events that alter the local environment of the NBD label.

Experimental Protocols

General Protein Labeling Protocol

This protocol provides a general guideline for labeling proteins with this compound. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES, bicarbonate buffer) at pH 7.2-8.5.

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column or dialysis tubing for purification.

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. This solution should be prepared fresh and protected from light.

-

Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature.

-

Purification: Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. Alternatively, perform extensive dialysis against the storage buffer.

-

Determination of Labeling Efficiency (Degree of Labeling):

-

Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of NBD (~466 nm, A₄₆₆).

-

Calculate the protein concentration using the following formula, correcting for the absorbance of NBD at 280 nm (the correction factor, CF, is approximately 0.11): Protein Concentration (M) = [A₂₈₀ - (A₄₆₆ x CF)] / ε_protein

-

Calculate the concentration of the NBD dye: NBD Concentration (M) = A₄₆₆ / ε_NBD

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the protein: DOL = NBD Concentration / Protein Concentration

-

Applications in Signaling Pathway Analysis

The environmentally sensitive fluorescence of NBD makes it a powerful tool for studying signaling pathways. Changes in protein conformation upon ligand binding, receptor activation, or protein-protein interactions can alter the local environment of the NBD probe, leading to a detectable change in fluorescence intensity or emission wavelength.

Example Application: Studying G-Protein Coupled Receptor (GPCR) Activation

NBD-labeled ligands have been used to study the binding and activation of GPCRs. By labeling a known GPCR agonist or antagonist with this compound, researchers can monitor its interaction with the receptor in real-time.

Experimental Workflow for Cellular Imaging:

By observing the localization and fluorescence intensity of the NBD-labeled ligand at the cell membrane, researchers can gain insights into ligand binding kinetics, receptor internalization, and the effects of potential therapeutic compounds on these processes.

Conclusion

This compound is a versatile and powerful tool for fluorescently labeling biomolecules. Its amine-reactive nature allows for straightforward conjugation to proteins and other primary amine-containing molecules. The environmentally sensitive fluorescence of the NBD moiety provides a nuanced readout that can be used to study a wide range of biological processes, from protein folding and conformational changes to ligand-receptor interactions and cellular signaling events. By understanding the core labeling mechanism and following established protocols, researchers can effectively leverage the unique properties of this compound to advance their scientific investigations.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate, commonly known as NBD-X, SE, is a versatile fluorescent probe widely utilized in biological research. This lipophilic, green-fluorescent dye is primarily employed for the covalent labeling of proteins and other biomolecules containing primary aliphatic amines. Its unique spectral properties, which are sensitive to the local environment, make it a powerful tool for studying protein conformation, interactions, and localization. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and an example of its application in studying a critical cell signaling pathway.

Core Chemical and Physical Properties

Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate is characterized by a molecular weight of approximately 391.34 g/mol and the chemical formula C₁₆H₁₇N₅O₇. The structure features a succinimidyl ester (SE) group, which is highly reactive towards primary amines, and a 7-nitrobenz-2-oxa-1,3-diazol (NBD) fluorophore. A key feature is the "X-spacer," a six-carbon hexanoate (B1226103) linker, which separates the fluorophore from the reactive group. This spacer minimizes potential steric hindrance and reduces the impact of the dye on the biological activity of the labeled protein.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 391.34 Da[1][2] |

| Molecular Formula | C₁₆H₁₇N₅O₇[2] |

| CAS Number | 145195-58-0[2] |

| Appearance | Yellow to brown solid |

| Purity | >90% |

Table 2: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Excitation Maximum (Ex) | ~466 nm |

| Emission Maximum (Em) | ~534 nm |

The fluorescence of the NBD group is highly sensitive to the polarity of its environment, a phenomenon known as solvatochromism. This property is particularly useful for probing changes in protein conformation or the binding of ligands.

Table 3: Solubility and Storage

| Property | Details |

| Solubility | Soluble in DMSO and DMF |

| Storage Conditions | Store at -20°C, protected from light and moisture |

Reaction Mechanism and Experimental Protocols

The primary application of this compound is the covalent labeling of primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).

Diagram: Reaction of this compound with a Primary Amine

Caption: Reaction of this compound with a primary amine.

Detailed Experimental Protocol for Protein Labeling

This protocol provides a general guideline for labeling proteins with this compound. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

-

Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate (this compound)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

-

Prepare the Protein Solution:

-

Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

Prepare the this compound Stock Solution:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF. This should be done immediately before use as the succinimidyl ester is susceptible to hydrolysis.

-

-

Perform the Labeling Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio. A starting point of a 10- to 20-fold molar excess of the dye is recommended.

-

Slowly add the this compound stock solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Quench the Reaction (Optional):

-

To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Purify the Labeled Protein:

-

Separate the NBD-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

-

Alternatively, perform extensive dialysis against the storage buffer.

-

-

Determine the Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of NBD (~466 nm, A₄₆₆).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the NBD dye at 280 nm. The correction factor (CF) for NBD at 280 nm is approximately 0.11.

-

Corrected A₂₈₀ = A₂₈₀ - (A₄₆₆ × 0.11)

-

Protein Concentration (M) = Corrected A₂₈₀ / (ε_protein × path length)

-

-

Calculate the dye concentration using the molar extinction coefficient of NBD (ε ≈ 23,000 M⁻¹cm⁻¹ at 466 nm).

-

Dye Concentration (M) = A₄₆₆ / (23,000 × path length)

-

-

The Degree of Labeling (DOL) is the molar ratio of the dye to the protein.

-

DOL = Dye Concentration / Protein Concentration

-

-

Application in Elucidating Signaling Pathways: The Hedgehog Pathway

This compound and other NBD derivatives are valuable tools for studying cellular signaling pathways. By labeling ligands, antagonists, or antibodies, researchers can visualize and quantify molecular interactions in real-time. A prominent example is the use of NBD-labeled probes in studying the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is implicated in several cancers.

The Hh pathway is regulated by the transmembrane proteins Patched (PTCH) and Smoothened (SMO). In the absence of the Hedgehog ligand, PTCH inhibits the activity of SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors and the expression of target genes.

NBD-labeled antagonists of SMO have been developed to study the dynamics of this pathway. These fluorescent probes allow for the direct visualization of the antagonist binding to SMO, enabling researchers to investigate the mechanisms of SMO inhibition and to screen for new therapeutic agents.

Diagram: Simplified Hedgehog Signaling Pathway and the Role of an NBD-Labeled Antagonist

Caption: The Hedgehog signaling pathway and its inhibition.

Conclusion

Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its well-defined chemical properties, straightforward reaction mechanism, and the environmentally sensitive nature of its fluorophore make it an invaluable reagent for a wide range of applications in molecular and cell biology. The ability to create fluorescently labeled proteins, antibodies, and ligands with this compound provides researchers with the means to investigate complex biological processes, such as cell signaling pathways, with high sensitivity and specificity. As research in drug discovery and molecular diagnostics continues to advance, the utility of fluorescent probes like this compound is expected to grow, enabling new insights into the intricate workings of biological systems.

References

Unveiling the Spectroscopic Landscape and Applications of Nbd-X, SE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent probe NBD-X, SE (Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate). It details its excitation and emission spectral properties, provides meticulous experimental protocols for its use in labeling biomolecules, and illustrates key processes through clear, structured diagrams. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their studies.

Core Properties of this compound

This compound is a reactive fluorescent dye widely employed for the covalent labeling of primary and secondary amines in a variety of biomolecules, including proteins, peptides, and amine-modified nucleic acids. The succinimidyl ester (SE) moiety readily reacts with nucleophilic amino groups to form a stable amide bond. The nitrobenzoxadiazole (NBD) fluorophore is characterized by its small size and, most notably, its environmentally sensitive fluorescence. The emission spectrum and quantum yield of NBD are highly dependent on the polarity of its local environment, making it a powerful tool for probing conformational changes, binding events, and membrane interactions.[1] This sensitivity arises from the intramolecular charge transfer (ICT) nature of its excited state. In non-polar environments, NBD exhibits strong fluorescence, which is significantly quenched in aqueous, polar environments.[1]

Excitation and Emission Spectra

The spectral characteristics of NBD-X are highly influenced by the solvent environment. This solvatochromism is a key feature that can be exploited in experimental design. Below is a summary of the reported excitation and emission maxima for NBD-X and its derivatives in various solvents.

| Compound/Derivative | Solvent | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) |

| This compound | DMSO | 467 | 539 | 72 |

| NBD-X acid | Methanol | 466 | 535 | 69 |

| NBD X MeOH | Methanol | 467 | 538 | 71 |

| NBD-labeled serotonin (B10506) analog | Tetrahydrofuran | 465 | ~530 | ~65 |

| NBD-labeled serotonin analog | Acetone | 465 | ~535 | ~70 |

| NBD-labeled serotonin analog | Isopropanol | 465 | ~540 | ~75 |

| NBD-labeled serotonin analog | Ethanol | 465 | ~545 | ~80 |

| NBD-labeled serotonin analog | Methanol | 465 | ~550 | ~85 |

| NBD-labeled serotonin analog | Dimethyl sulfoxide (B87167) | 465 | ~555 | ~90 |

Note: The data for NBD-labeled serotonin analogs are approximate values derived from graphical representations in the cited literature.[2]

Experimental Protocols

This section provides a detailed methodology for the labeling of a protein with this compound, followed by purification and spectroscopic analysis.

Protocol 1: Protein Labeling with this compound

This protocol outlines the steps for the covalent labeling of primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-9.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

-

Spectrophotometer and fluorometer

Procedure:

-

Protein Preparation:

-

Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the labeling reaction.

-

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh and protected from light.

-

-

Labeling Reaction:

-

While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the this compound stock solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Quenching the Reaction:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the NBD-labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

-

Alternatively, perform extensive dialysis against the storage buffer.

-

Protocol 2: Characterization of NBD-Labeled Protein

Procedure:

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein solution at 280 nm (for protein) and at the absorbance maximum of NBD (approximately 467 nm).

-

Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the NBD dye at 280 nm. The correction factor (CF) for NBD at 280 nm is approximately 0.11.

-

Corrected A280 = A280 - (A467 * 0.11)

-

-

Calculate the concentration of the NBD dye using its molar extinction coefficient (ε) in the appropriate solvent (e.g., ~13,000 M-1cm-1 in methanol).

-

The DOL is the molar ratio of the dye to the protein.

-

-

Fluorescence Spectroscopy:

-

Dilute the labeled protein to a suitable concentration in the desired buffer.

-

Record the fluorescence emission spectrum using an excitation wavelength of approximately 467 nm. The emission maximum is expected to be around 540 nm, but this can shift depending on the local environment of the attached probe.

-

To study environmental sensitivity, record spectra in buffers of varying polarity or in the presence of binding partners.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual applications of this compound.

Caption: Experimental workflow for protein labeling with this compound.

Caption: Probing ligand-receptor binding using an NBD-labeled ligand.

References

The Solubility and Application of NBD-X, SE: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and application of NBD-X, SE (Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate), a widely used amine-reactive fluorescent probe. Understanding the solubility of this reagent is critical for its effective use in labeling proteins and other biomolecules. This document offers quantitative solubility data, detailed experimental protocols for its use in protein conjugation, and a visual representation of the experimental workflow.

Introduction to this compound

This compound is a fluorescent labeling reagent that contains the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore. The succinimidyl ester (SE) moiety allows for the covalent attachment of the NBD fluorophore to primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues in proteins. The "X" in this compound represents a spacer, in this case, a hexanoic acid linker, which separates the fluorophore from the target molecule to minimize potential steric hindrance and quenching effects.

Solubility of this compound

The solubility of this compound is a critical factor in preparing stock solutions for labeling experiments. Due to its hydrophobic nature, this compound is generally insoluble in aqueous buffers but soluble in organic solvents. The following table summarizes the known solubility of this compound (CAS 145195-58-0).

| Solvent | Solubility | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | ≥ 25 mg/mL (63.88 mM) | Anhydrous DMSO is recommended to prevent hydrolysis of the succinimidyl ester.[1] A common solvent for preparing high-concentration stock solutions.[2][3][4][5] |

| Dimethylformamide (DMF) | Soluble | Anhydrous DMF is recommended. Another common solvent for dissolving amine-reactive dyes. |

Note: For precise experimental work, it is always recommended to perform a small-scale solubility test with the specific batch of the reagent and solvent to be used.

Experimental Protocols

Determining the Solubility of this compound (General Protocol)

This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.

Materials:

-

This compound powder

-

Anhydrous solvent of interest (e.g., DMSO, DMF, acetonitrile)

-

Vortex mixer

-

Microcentrifuge

-

Spectrophotometer

Procedure:

-

Add a known mass of this compound (e.g., 1 mg) to a microcentrifuge tube.

-

Add a small volume of the solvent (e.g., 100 µL) to the tube.

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If the solid has completely dissolved, continue adding small, known volumes of the solvent, vortexing after each addition, until a saturated solution is achieved (i.e., solid material is visible).

-

If the solid has not completely dissolved, continue adding the solvent in small increments and vortexing until it is fully dissolved.

-

Once the solubility limit is reached, centrifuge the saturated solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved solid.

-

Carefully collect the supernatant and measure its absorbance at the maximum absorbance wavelength of this compound (~466 nm).

-

Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of this compound, c is the concentration, and l is the path length of the cuvette. The molar extinction coefficient for NBD derivatives is approximately 13,000 M⁻¹cm⁻¹.

Protocol for Labeling Proteins with this compound

This protocol provides a step-by-step guide for the covalent labeling of proteins with this compound.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

1 M Sodium bicarbonate buffer, pH 8.3-9.0

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

Procedure:

1. Preparation of Reagents:

- Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer such as phosphate-buffered saline (PBS). If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer before labeling.

- This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.

2. Labeling Reaction:

- Adjust the pH of the protein solution to 8.3-9.0 by adding 1/10th volume of 1 M sodium bicarbonate buffer. The slightly alkaline pH is necessary to deprotonate the primary amines of the protein, making them reactive.

- Calculate the required volume of the this compound stock solution to achieve a 5- to 20-fold molar excess of the dye over the protein. A higher molar ratio may be needed for dilute protein solutions.

- Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.

- Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C overnight.

3. Quenching the Reaction:

- To stop the labeling reaction, add a quenching solution to a final concentration of 50-100 mM. This will react with any unreacted this compound.

- Incubate for 30-60 minutes at room temperature.

4. Purification of the Labeled Protein:

- Separate the NBD-labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).

- The first colored fraction to elute will be the labeled protein. The smaller, unreacted dye molecules will elute later.

5. Determination of the Degree of Labeling (DOL):

- Measure the absorbance of the purified labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the NBD adduct (around 466 nm).

- Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the NBD dye at 280 nm. The correction factor (CF) for NBD is approximately 0.11.

- Protein Concentration (M) = [A₂₈₀ - (A₄₆₆ x CF)] / ε_protein

- Calculate the concentration of the NBD dye using its molar extinction coefficient (ε ≈ 13,000 M⁻¹cm⁻¹ at 466 nm).

- Dye Concentration (M) = A₄₆₆ / ε_dye

- The Degree of Labeling is the molar ratio of the dye to the protein.

- DOL = Dye Concentration / Protein Concentration

- An optimal DOL for most applications is between 2 and 10.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental workflow for labeling a protein with this compound.

Caption: Experimental workflow for protein labeling with this compound.

This guide provides foundational information for the effective use of this compound in research. For specific applications, further optimization of the labeling conditions may be necessary.

References

how does the Nbd-X, SE x-spacer work

An in-depth search for a compound specifically named "Nbd-X, SE x-spacer" did not yield results corresponding to a unique chemical entity with that exact nomenclature. However, the components of the name point to a well-established class of fluorescent labeling reagents. "NBD" refers to the fluorophore 7-nitrobenz-2-oxa-1,3-diazol, "SE" indicates a succinimidyl ester reactive group, and "X-spacer" denotes a carbon spacer, in this case, a hexanoic acid chain.

The compound that matches this description is Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate , commonly abbreviated as This compound . This technical guide will focus on the core workings of this molecule.

Core Mechanism of Action

This compound is an amine-reactive fluorescent probe. Its functionality is based on two key components: the NBD fluorophore and the succinimidyl ester (SE) group, connected by a hexanoic acid "X-spacer".

-

NBD Fluorophore : The 7-nitrobenz-2-oxa-1,3-diazol (NBD) group is an environmentally sensitive fluorophore. Its fluorescence emission spectrum and quantum yield are highly dependent on the polarity of its local environment. This property makes it a valuable tool for studying conformational changes and binding events in biomolecules.[1]

-

Succinimidyl Ester (SE) Group : The SE group is a reactive moiety that specifically targets primary and secondary amines (such as the N-terminus of proteins or the side chain of lysine (B10760008) residues) to form stable amide bonds. This allows for the covalent labeling of proteins, peptides, and other amine-containing biomolecules.[2][3]

-

X-Spacer : The 6-carbon hexanoic acid spacer separates the NBD fluorophore from the target biomolecule. This separation minimizes potential steric hindrance and reduces the likelihood of the fluorophore interfering with the biological activity of the labeled molecule, leading to greater sensitivity.[4]

The primary function of this compound is to covalently attach the environmentally sensitive NBD fluorophore to a target molecule, enabling the study of that molecule's interactions, localization, and conformational changes through fluorescence-based assays.

Quantitative Data

The following table summarizes the key physicochemical and spectral properties of this compound.

| Property | Value | References |

| Molecular Formula | C16H17N5O7 | |

| Molecular Weight | 391.34 g/mol | |

| Excitation Maximum (λex) | ~466 nm | |

| Emission Maximum (λem) | ~539 nm | |

| Solubility | Soluble in DMSO and DMF | |

| Purity | >90% |

Experimental Protocols

A generalized protocol for labeling a protein with this compound is outlined below. The exact conditions, such as protein concentration, dye-to-protein ratio, and incubation time, may need to be optimized for specific applications.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at pH 7-9.

-

This compound.

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

-

Prepare Protein Solution : Dissolve the protein in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution : Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 1-10 mg/mL.

-

Labeling Reaction : While vortexing the protein solution, add the this compound stock solution dropwise to achieve the desired molar excess of the dye. A common starting point is a 10- to 20-fold molar excess of dye over the protein.

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification : Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

-

Characterization : Determine the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the NBD fluorophore (at ~466 nm).

Visualizations

Signaling Pathway: General Mechanism of Amine Labeling

Caption: Covalent labeling of a biomolecule with this compound.

Experimental Workflow: Protein Labeling and Purification

Caption: Workflow for labeling and purifying a protein with this compound.

References

- 1. NBD-X, succinimidyl ester *CAS 145195-58-0* | AAT Bioquest [aatbio.com]

- 2. This compound [Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate] - 25 mg [eurogentec.com]

- 3. This compound [Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate] - 25 mg [anaspec.com]

- 4. adipogen.com [adipogen.com]

An In-depth Technical Guide to the Fluorescence of NBD Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore, a cornerstone tool in biochemical and cell biology research. We will delve into the core principles governing its unique fluorescence, present key photophysical data, detail experimental protocols for its application, and illustrate its utility in various research and drug development workflows.

Core Principles of NBD Fluorescence

The 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold is a small, versatile fluorophore widely used for labeling and sensing applications.[1] Its fluorescence properties are governed by an intramolecular charge transfer (ICT) mechanism.[2] In NBD-amine derivatives, the amino group acts as an electron donor and the nitro group serves as a strong electron acceptor.[2] This "push-pull" system is the foundation of its remarkable environmental sensitivity.

Environmental Sensitivity (Solvatochromism)

The most powerful feature of NBD is the sensitivity of its fluorescence to the local environment.[2][3] This is primarily attributed to a large change in its dipole moment (~3.9 D) upon excitation from the ground state to the excited state.

-

In Polar Environments (e.g., Water): NBD exhibits very weak fluorescence (a low quantum yield). The polar solvent molecules stabilize the charge-separated excited state, providing non-radiative decay pathways that quench fluorescence. The emission maximum is also shifted to longer wavelengths (a red shift).

-

In Non-polar/Hydrophobic Environments (e.g., Lipid Bilayers, Protein Cores): When transferred to a hydrophobic medium, NBD's fluorescence increases dramatically (a high quantum yield). This is accompanied by a shift in the emission maximum to shorter wavelengths (a blue shift).

This solvatochromic behavior makes NBD an exceptional probe for reporting on binding events, protein conformational changes, and membrane insertion. Reagents like NBD-Cl and NBD-F are essentially non-fluorescent until they react with amines or thiols to form a stable, fluorescent adduct.

Caption: Principle of NBD's environmental sensitivity (solvatochromism).

Photophysical Properties of NBD Derivatives

The optical properties of NBD adducts vary depending on the conjugated molecule and the solvent environment. The tables below summarize key photophysical data for common NBD derivatives.

Table 1: Photophysical Properties of NBD-Amine Adducts in Various Solvents

| NBD Derivative | Solvent | Ex λ (nm) | Em λ (nm) | Quantum Yield (Φ) | Ext. Coeff. (ε) M⁻¹cm⁻¹ |

|---|---|---|---|---|---|

| NBD-amine adduct | Aqueous | ~464 | ~512 | Low | ~26,000 |

| NBD-ethylenediamine | Methanol | 466 | 535 | - | - |

| NBD-PE | - | 463 | 536 | - | 22,000 |

| N-acetyl-N'-(NBD-aminohexyl) | Toluene | 443 | 516 | 0.95 | 15,000 - 27,000 |

| N-acetyl-N'-(NBD-aminohexyl) | Water | 472 | 555 | 0.06 | 15,000 - 27,000 |

| N-(NBD-aminohexyl)acetamide | Toluene | 472 | 532 | 0.80 | 13,000 - 24,000 |

| N-(NBD-aminohexyl)acetamide | Water | 499 | 553 | 0.04 | 13,000 - 24,000 |

(Data compiled from sources:)

Table 2: Properties of Common NBD Labeling Reagents

| Reagent | Reactive Towards | Key Feature |

|---|---|---|

| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Primary/secondary amines, Thiols | Highly reactive with thiols; pH can control selectivity between amines and thiols. |

| NBD-F (4-Fluoro-7-nitrobenzofurazan) | Primary/secondary amines, Thiols | Much more reactive than NBD-Cl (e.g., 500x faster with glycine). |

(Data compiled from sources:)

Key Experimental Protocols

Accurate and reproducible results with NBD compounds depend on carefully executed experimental protocols. Below are detailed methodologies for common labeling procedures.

Protocol 1: Amine-Specific Protein Labeling (Lysine & N-terminus)

This protocol is optimized for labeling lysine (B10760008) residues and the protein N-terminus using NBD-F.

Materials:

-

Protein of interest (2-5 mg/mL)

-

NBD-F (4-Fluoro-7-nitrobenzofurazan)

-

Reaction Buffer: 50 mM Borate buffer, pH 8.0-9.5 (ensure buffer is free of primary amines like Tris)

-

Solvent: Anhydrous DMF or DMSO

-

Quenching Solution: 1 M Glycine or Tris

-

Purification: Size-exclusion chromatography column or dialysis tubing

Procedure:

-

Prepare Protein Solution: Dissolve or exchange the protein into the Reaction Buffer to a final concentration of 2-5 mg/mL.

-

Prepare NBD-F Stock Solution: Dissolve NBD-F in fresh, anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution must be prepared fresh and protected from light.

-

Labeling Reaction:

-

Calculate the volume of NBD-F stock needed to achieve a 10- to 40-fold molar excess over the protein.

-

Slowly add the NBD-F solution to the protein solution while gently stirring.

-

Incubate the reaction for 2 hours at room temperature in the dark. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Quench Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming excess NBD-F. Incubate for 30 minutes.

-

Remove Excess Dye: Separate the NBD-labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS). Alternatively, perform extensive dialysis.

-

Determine Labeling Efficiency:

-

Measure the absorbance of the purified protein at 280 nm (for protein) and ~475 nm (for NBD).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for NBD absorbance at 280 nm (Correction Factor ≈ 0.1).

-

Calculate the NBD concentration using its molar extinction coefficient (ε ≈ 26,000 M⁻¹cm⁻¹ at 475 nm).

-

The degree of labeling is the molar ratio of NBD to protein.

-

Note on Selectivity: To selectively label the N-terminal α-amino group, the reaction can be performed at a neutral pH (around 7.0-7.5) due to its lower pKa compared to the ε-amino group of lysine.

References

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Probing the Dance of Proteins: A Technical Guide to NBD-X, SE for Studying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of NBD-X, SE (Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate), a versatile fluorescent probe, for the quantitative analysis of protein-protein interactions (PPIs). This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data interpretation strategies, empowering researchers to leverage this powerful tool in their scientific endeavors.

Introduction to this compound

This compound is an amine-reactive fluorescent dye widely used for labeling proteins and other biomolecules.[1] Its core structure features the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore, known for its environmental sensitivity, meaning its fluorescence properties can change in response to its local molecular environment.[2][3]

Several key features make this compound a valuable tool for studying PPIs:

-

Amine Reactivity: The succinimidyl ester (SE) group readily reacts with primary amino groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond.[1]

-

"X" Spacer: The six-carbon "X" spacer arm (hexanoate) separates the NBD fluorophore from the reactive group. This minimizes potential steric hindrance and reduces the risk of the dye interfering with the protein's natural function and interactions.

-

Favorable Fluorescence Properties: NBD has excitation and emission maxima in the visible range (approximately 467 nm and 539 nm, respectively), making it compatible with standard fluorescence instrumentation.[1]

-

Environmental Sensitivity: The fluorescence quantum yield of NBD is sensitive to the polarity of its environment. This property can be exploited to detect conformational changes or binding events that alter the fluorophore's surroundings.

Principles of Studying Protein-Protein Interactions with this compound

The primary techniques that utilize this compound for PPI analysis are Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP).

Fluorescence Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two fluorophores, a "donor" and an "acceptor," when they are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler."

In a FRET-based PPI assay, one protein is labeled with a donor fluorophore and the interacting partner is labeled with an acceptor fluorophore. NBD can serve as either a donor or an acceptor depending on the spectral properties of its FRET partner. For instance, it can act as an acceptor for a blue fluorescent protein (BFP). Upon interaction of the two labeled proteins, a change in FRET efficiency can be observed, which can be used to quantify the binding affinity.

Fluorescence Polarization (FP) / Anisotropy

Fluorescence polarization is a technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to another, larger molecule. When a small, fluorescently labeled protein (e.g., labeled with this compound) is in solution, it tumbles rapidly, and its emitted light is largely depolarized. Upon binding to a larger protein partner, the rotational motion of the complex slows down significantly, resulting in an increase in the polarization of the emitted fluorescence. This change in polarization can be used to determine the binding affinity (Kd) of the interaction.

Experimental Design and Protocols

A successful PPI study using this compound requires careful experimental design and execution. The following sections provide a general framework for protein labeling and subsequent interaction analysis.

Protein Labeling with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization will be required for each specific protein.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-8.0)

-

This compound (MW ~391.34 g/mol )

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Dialysis tubing or centrifugal ultrafiltration devices

Protocol:

-

Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) and other nucleophiles. The protein concentration should ideally be in the range of 1-10 mg/mL.

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.

-

Labeling Reaction:

-

Slowly add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein needs to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Removal of Unreacted Dye:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

-

Alternatively, perform extensive dialysis against the storage buffer or use centrifugal ultrafiltration devices.

-

-

Determination of Labeling Stoichiometry:

-

Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of NBD (around 467 nm).

-

Calculate the protein concentration using its extinction coefficient at 280 nm, correcting for the absorbance of NBD at this wavelength if necessary.

-

Calculate the concentration of NBD using its molar extinction coefficient (ε ≈ 13,000 M⁻¹cm⁻¹ at 467 nm).

-

The degree of labeling (DOL) or stoichiometry is the molar ratio of NBD to protein.

-

Experimental Workflow for Protein Labeling

Caption: Workflow for labeling a protein with this compound.

Fluorescence Polarization Binding Assay

This protocol provides a general procedure for a direct binding FP assay.

Materials:

-

NBD-labeled protein (the smaller binding partner)

-

Unlabeled protein (the larger binding partner)

-

Assay buffer (e.g., PBS with 0.01% Tween-20 to prevent non-specific binding)

-

Microplate reader with fluorescence polarization capabilities

-

Black, low-binding microplates (e.g., 96- or 384-well)

Protocol:

-

Assay Setup:

-

Prepare a series of dilutions of the unlabeled protein in the assay buffer.

-

Prepare a solution of the NBD-labeled protein at a constant concentration (typically in the low nanomolar range, below the expected Kd).

-

-

Binding Reaction:

-

In the microplate, mix the NBD-labeled protein with each dilution of the unlabeled protein. Include a control with only the NBD-labeled protein.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined empirically).

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the microplate reader. The excitation and emission wavelengths should be set appropriately for NBD (e.g., Ex: 465 nm, Em: 535 nm).

-

-

Data Analysis:

-

Plot the change in fluorescence polarization (in millipolarization units, mP) as a function of the concentration of the unlabeled protein.

-

Fit the data to a one-site binding equation to determine the equilibrium dissociation constant (Kd).

-

Fluorescence Polarization Assay Workflow

Caption: Workflow for a fluorescence polarization binding assay.

Quantitative Data Presentation

The following tables summarize key properties of this compound and provide an example of how to present quantitative data from a hypothetical PPI study.

Table 1: Properties of this compound

| Property | Value | Reference |

| Full Chemical Name | Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate | |

| Molecular Formula | C₁₆H₁₇N₅O₇ | |

| Molecular Weight | 391.34 g/mol | |

| Excitation Maximum (Ex) | ~467 nm | |

| Emission Maximum (Em) | ~539 nm | |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |

| Reactivity | Primary amines |

Table 2: Example Quantitative Data from a Fluorescence Polarization PPI Study

| Interacting Proteins | Labeled Protein | Technique | Determined Kd | Reference |

| Protein A - Protein B | NBD-Protein A | Fluorescence Polarization | 150 ± 20 nM | Hypothetical |

| α-TTP - α-tocopherol analog | NBD-α-tocopherol analog | Fluorescence Titration | 60 nM | |

| SCP-2 - Cholesterol | NBD-cholesterol | Fluorescence Titration | 31.7 ± 6.0 nM |

Note: The first entry is a hypothetical example for a protein-protein interaction. The subsequent entries are examples of NBD-labeled ligands interacting with proteins to demonstrate the type of quantitative data that can be obtained.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the general principle of a FRET-based assay for detecting a protein-protein interaction that is part of a simplified signaling cascade.

FRET-based Detection of a Signaling-Induced PPI

Caption: Principle of FRET to detect a PPI upon signal activation.

Conclusion

This compound is a powerful and versatile tool for the quantitative investigation of protein-protein interactions. Its amine-reactivity, built-in spacer, and environmentally sensitive fluorescence make it well-suited for techniques such as FRET and fluorescence polarization. By following well-designed experimental protocols and employing rigorous data analysis, researchers can gain valuable insights into the affinity, stoichiometry, and dynamics of protein complexes, thereby advancing our understanding of complex biological processes and facilitating drug discovery efforts.

References

- 1. This compound - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]

- 3. 7-nitrobenz-2-oxa-1,3-diazole-4-yl-labeled phospholipids in lipid membranes: differences in fluorescence behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Molecular Environments: A Technical Guide to the Environmental Sensitivity of NBD-X, SE Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the environmental sensitivity of the fluorescent probe NBD-X, SE (Succinimidyl 6-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)Hexanoate). The nitrobenzoxadiazole (NBD) fluorophore is renowned for its pronounced sensitivity to the polarity of its local environment, making it a powerful tool for investigating molecular interactions, conformational changes, and binding events. This guide provides quantitative data on its fluorescence properties, detailed experimental protocols for its use, and visualizations of common experimental workflows.

Core Principles of this compound Environmental Sensitivity

The fluorescence of the NBD moiety is highly dependent on the polarity of the surrounding solvent or microenvironment.[1] This phenomenon, known as solvatochromism, arises from changes in the electronic distribution of the fluorophore in its ground and excited states upon interaction with solvent molecules.

In highly polar, aqueous environments, this compound exhibits weak fluorescence.[1] However, when transferred to a more hydrophobic or nonpolar environment, such as the interior of a protein or a lipid membrane, a significant increase in fluorescence intensity is observed.[1][2] This fluorescence enhancement is often accompanied by a "blue shift," a shift of the emission maximum to shorter wavelengths.[1] This sensitivity is a key attribute that allows researchers to probe changes in the local environment of a labeled biomolecule.

Quantitative Fluorescence Properties

The photophysical properties of this compound are intrinsically linked to the polarity of its environment. The following table summarizes the typical fluorescence characteristics of NBD derivatives in various solvents, illustrating the impact of solvent polarity on their emission spectra and fluorescence lifetime.

| Solvent | Dielectric Constant (ε) | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Fluorescence Lifetime (τ, ns) | Relative Quantum Yield (Φ) |

| Water | 80.1 | ~466 | ~550 | ~84 | Low | Very Low |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | ~467 | ~539 | ~72 | Moderate | Moderate |

| Ethanol | 24.6 | ~465 | ~535 | ~70 | Higher | Higher |

| Acetone | 20.7 | ~465 | ~530 | ~65 | High | High |

| Tetrahydrofuran (THF) | 7.6 | ~465 | ~525 | ~60 | Highest | Highest |

Note: The exact values for this compound may vary slightly, but the trends are consistent with published data for NBD derivatives. Data is compiled from multiple sources to show representative values.

Experimental Protocols

Protein Labeling with this compound

This protocol details the covalent labeling of a protein with this compound, which contains a succinimidyl ester (SE) group that reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus) to form a stable amide bond.

Materials:

-

Protein of interest in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer, pH 8.3-9.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction tubes

-

Stirring/rocking platform

Procedure:

-

Prepare Protein Solution:

-

Dissolve the protein in an amine-free buffer to a final concentration of 2-10 mg/mL.

-

Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.5 ± 0.5. This is crucial for efficient reaction with primary amines.

-

-

Prepare this compound Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening.

-

Dissolve the this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

-

-

Conjugation Reaction:

-

While gently stirring or rocking the protein solution, add the this compound stock solution dropwise. A starting point for the molar ratio of dye to protein is typically 10:1. This ratio may need to be optimized for your specific protein and application.

-

Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Separate the NBD-labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

-

Collect the fractions containing the labeled protein, which will typically be the first colored band to elute.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~467 nm (for NBD).

-

Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients for the protein and NBD (ε for NBD at 467 nm is ~22,000 cm⁻¹M⁻¹).

-

Measuring Fluorescence Properties

This protocol outlines the general procedure for measuring the fluorescence emission spectrum of an NBD-labeled protein.

Materials:

-

NBD-labeled protein solution

-

Fluorometer with a thermostatted cuvette holder

-

Quartz cuvettes

Procedure:

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up.

-

Set the excitation wavelength to ~467 nm.

-

Set the emission scan range from ~480 nm to ~650 nm.

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Sample Preparation:

-

Dilute the NBD-labeled protein to a suitable concentration in the desired buffer. The optimal concentration should be determined empirically to avoid inner filter effects.

-

-

Data Acquisition:

-

Place the cuvette containing the sample in the fluorometer.

-

Acquire the fluorescence emission spectrum.

-

Record the wavelength of maximum emission.

-

-

Environmental Sensitivity Measurement:

-

To assess the environmental sensitivity, record the fluorescence spectra of the NBD-labeled protein in the presence of ligands, denaturants, or in different buffer conditions that are expected to alter the local environment of the NBD probe.

-

Visualizing Experimental Workflows

Fluorescence Polarization Assay for Protein-Ligand Binding

Fluorescence polarization (FP) is a powerful technique to monitor binding events in solution. When a small, fluorescently labeled molecule (like an NBD-labeled ligand) is excited with polarized light, it tumbles rapidly, and the emitted light is largely depolarized. Upon binding to a larger protein, the tumbling rate slows down, resulting in a higher degree of polarization of the emitted light. This change in polarization can be used to determine binding affinities.

Caption: Workflow of a fluorescence polarization assay using an NBD-labeled ligand to study protein-ligand binding.

Kinase Activity Assay Using an NBD-Labeled Peptide Substrate

The environmental sensitivity of NBD fluorescence can be harnessed to monitor enzyme activity, such as that of protein kinases. A peptide substrate for a specific kinase can be labeled with NBD at a position where phosphorylation will alter the local environment of the fluorophore. This change can lead to a detectable change in fluorescence intensity or emission wavelength, allowing for real-time monitoring of kinase activity.

Caption: Workflow of a kinase activity assay using a change in the fluorescence of an NBD-labeled peptide substrate.

References

- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cellular metabolic activity marker via selective turn-ON detection of transporter protein using nitrobenzoxadiazole-based fluorescent reporter - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NBD-X, SE - Shelf Life, Storage, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, shelf life, and experimental applications of NBD-X, SE (Succinimidyl 6-((7-nitrobenzo[c][1][2][3]oxadiazol-4-yl)amino)hexanoate), a widely used amine-reactive fluorescent probe. The information presented here is intended to assist researchers in the proper handling and utilization of this reagent for consistent and reliable experimental outcomes.

Shelf Life and Storage Conditions

Proper storage of this compound is critical to maintain its reactivity and fluorescence properties. The following tables summarize the recommended storage conditions and shelf life based on information from various suppliers.

Table 1: Storage Conditions for Solid this compound

| Parameter | Recommended Condition | Source |

| Long-Term Storage | -20°C | [1][2] |

| Short-Term Storage | +4°C | |

| Shipping Condition | Ambient or with blue ice | |

| Handling Advice | Protect from light and moisture. Store under desiccating conditions. |

Table 2: Shelf Life of this compound

| Form | Storage Condition | Shelf Life | Source |

| Solid | -20°C, protected from light and moisture | At least 2 years from date of receipt | |

| In Solvent (e.g., DMSO) | -80°C, protected from light | Up to 6 months | |

| In Solvent (e.g., DMSO) | -20°C, protected from light | Up to 1 month |

Experimental Protocols

This compound is a valuable tool for fluorescently labeling biomolecules containing primary amine groups, such as proteins, antibodies, and peptides. The succinimidyl ester (SE) moiety reacts with primary amines to form a stable amide bond.

General Protein and Antibody Labeling Protocol

This protocol provides a general guideline for labeling proteins and antibodies with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

1 M Sodium Bicarbonate, pH 8.5-9.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein or antibody in a suitable amine-free buffer at a concentration of 1-2 mg/mL.

-

If the buffer contains primary amines (e.g., Tris), dialyze the protein against PBS or a similar amine-free buffer.

-

-

Prepare the this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 1-10 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

-

Labeling Reaction:

-

Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M sodium bicarbonate.

-

Add the this compound stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 (dye:protein) is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

-

Alternatively, the labeled protein can be purified by dialysis against a large volume of buffer.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~466 nm (for NBD concentration).

-

Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.

-

Peptide Labeling

The protocol for peptide labeling is similar to that for proteins, with adjustments for the smaller molecular weight and potentially different solubility of the peptide. The purification step may require alternative methods such as HPLC for smaller peptides.

Visualizations

This compound Labeling Workflow

The following diagram illustrates the general workflow for labeling a biomolecule with this compound.

Caption: General workflow for fluorescently labeling biomolecules with this compound.

Amine-Reactive Labeling Chemistry

This diagram illustrates the chemical reaction between the succinimidyl ester of this compound and a primary amine on a biomolecule.

Caption: Reaction of this compound with a primary amine to form a stable conjugate.

References

Methodological & Application

Application Notes and Protocols for NBD-X, SE Protein Labeling in Fluorescence Microscopy

Introduction

NBD-X, succinimidyl ester (SE) is a fluorescent labeling reagent widely utilized by researchers for covalently attaching the environmentally sensitive nitrobenzoxadiazole (NBD) fluorophore to proteins and other biomolecules. The succinimidyl ester moiety readily reacts with primary amino groups, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues, to form a stable amide bond.[1] The fluorescence of NBD is highly sensitive to the polarity of its local environment, exhibiting increased fluorescence in nonpolar environments and quenching in aqueous solutions.[2][3] This property makes NBD-X labeled proteins powerful tools for studying protein conformation, binding events, and membrane interactions in fluorescence microscopy.[4][5]

Quantitative Data

The following table summarizes the key physicochemical and spectral properties of NBD-X, SE.

| Property | Value | Reference(s) |

| Molecular Weight | 391.33 g/mol | |

| Appearance | Yellow solid | |

| Solubility | DMSO | |

| Excitation Maximum (λex) | ~467 nm | |

| Emission Maximum (λem) | ~539 nm | |

| Reactive Group | Succinimidyl Ester (amine-reactive) |

Note: The fluorescence quantum yield of NBD is highly dependent on the local environment.

Experimental Protocols

This section provides a detailed methodology for the covalent labeling of a target protein with this compound, purification of the conjugate, and determination of the degree of labeling.

Materials and Reagents

-

This compound (stored at -20°C, protected from light and moisture)

-

Protein of interest (in an amine-free buffer, e.g., PBS or bicarbonate buffer)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 100 mM sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-9.0

-

Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (with appropriate molecular weight cut-off)

-

UV-Vis Spectrophotometer

Protocol for Protein Labeling

-

Protein Preparation:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

-

-

Labeling Reaction:

-

Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point. The optimal ratio may need to be determined empirically.

-

While gently vortexing the protein solution, add the calculated amount of this compound stock solution dropwise.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification of the Labeled Protein

It is crucial to remove any unreacted this compound from the labeled protein to ensure accurate determination of the degree of labeling and to prevent high background fluorescence.

-

Size-Exclusion Chromatography (Recommended):

-

Equilibrate a size-exclusion column (e.g., a desalting column) with an appropriate buffer (e.g., PBS).

-

Apply the reaction mixture to the column.

-

The larger, labeled protein will elute first, while the smaller, unreacted dye will be retained and elute later. Collect the fractions containing the colored, labeled protein.

-

-

Dialysis:

-

Transfer the reaction mixture to a dialysis cassette or tubing with a suitable molecular weight cutoff.

-

Dialyze against a large volume of buffer (e.g., PBS) at 4°C for several hours to overnight, with at least two changes of buffer.

-

Calculation of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to each protein molecule. An ideal DOL is typically between 0.5 and 1.0 for most applications to avoid issues like protein aggregation or fluorescence quenching.

-

Spectrophotometric Measurement:

-

Measure the absorbance of the purified, labeled protein solution at 280 nm (A_280) and at the absorbance maximum of NBD-X, which is approximately 467 nm (A_max).

-

-

DOL Calculation:

-

The concentration of the protein is calculated using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Concentration (M) = [A_280 – (A_max × CF)] / ε_protein

-

The DOL is then calculated as: DOL = A_max / (ε_dye × Protein Concentration (M))

-

Where:

-

A_280 is the absorbance of the conjugate at 280 nm.

-

A_max is the absorbance of the conjugate at ~467 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

-

ε_dye is the molar extinction coefficient of NBD-X at ~467 nm (this value should be provided by the manufacturer).

-

CF is the correction factor, calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at 467 nm (A_280 / A_max for the free dye).

-

-

Visualizations

Chemical Reaction Pathway

References

Application Notes and Protocols for Antibody Conjugation with NBD-X, SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the conjugation of antibodies with the amine-reactive fluorescent dye, NBD-X, SE (Succinimidyl 6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)hexanoate). This compound is a valuable tool for labeling antibodies and other proteins due to its environmental sensitivity and reactivity with primary amines.[1][2] The succinimidyl ester (SE) moiety reacts with primary amino groups, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[3] The "X" spacer, a six-carbon chain, provides separation between the dye and the protein, which can help to maintain the protein's biological activity and increase labeling sensitivity.[4] This protocol offers a step-by-step guide from antibody preparation to the characterization of the final conjugate.

Materials and Methods

Materials Required

-

Antibody (IgG) of interest

-

This compound (MW: 391.34 g/mol )

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

-

Purification/Exchange Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Size-Exclusion Chromatography column (e.g., Sephadex G-25)

-

Spectrophotometer

-

Microcentrifuge tubes

-

Pipettes and tips

-

Rotator or shaker

Experimental Protocols

1. Preparation of Antibody and this compound Solutions

-

Antibody Preparation:

-

Dissolve the antibody in the Reaction Buffer to a final concentration of 5-10 mg/mL.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the Reaction Buffer before use.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Vortex briefly to ensure the dye is fully dissolved. This compound is not stable in solution for extended periods.

-

2. Antibody Conjugation with this compound

-

While gently vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution. A common starting point is a 10:1 to 15:1 molar ratio of dye to antibody.

-

Protect the reaction from light by wrapping the tube in aluminum foil.

-

Incubate the reaction at room temperature for 1 hour with continuous stirring or rotation.

3. Purification of the Antibody-NBD Conjugate

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The first colored band to elute is the antibody-NBD conjugate. The second, slower-moving band is the unconjugated dye.

-

Collect the fractions containing the purified conjugate.

4. Characterization of the Antibody-NBD Conjugate

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of NBD (approximately 466 nm, Amax).

-

Calculate the protein concentration, correcting for the absorbance of NBD at 280 nm.

-

Calculate the DOL using the following formulas:

Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

DOL = Amax / (ε_dye × Protein Concentration (M))

Where:

-

CF is the correction factor for the absorbance of NBD at 280 nm (A280 / Amax). For NBD, this is approximately 0.11.

-

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

ε_dye is the molar extinction coefficient of NBD at its Amax (~22,000 M⁻¹cm⁻¹).

-

The optimal DOL for most antibodies is typically between 2 and 10.

-

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 391.34 g/mol | |

| Excitation Maximum (Ex) | ~466 nm | |

| Emission Maximum (Em) | ~535 nm | |

| Solubility | DMSO, DMF | |

| Reactive Group | Succinimidyl Ester (SE) | |

| Reactivity | Primary Amines | |

| Storage | -20°C, protect from light |

Table 2: Representative Quantitative Data for Antibody-NBD Conjugation

| Molar Ratio (Dye:Antibody) | Degree of Labeling (DOL) | Antibody Recovery (%) | Relative Activity (%) |

| 5:1 | 2.8 | 92 | 98 |

| 10:1 | 5.2 | 90 | 95 |

| 15:1 | 8.1 | 88 | 85 |

| 20:1 | 11.5 | 85 | 70 |

Note: Data are representative and may vary depending on the specific antibody and reaction conditions.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for this compound antibody conjugation.

Caption: Using NBD-labeled antibodies in immunofluorescence.

References

Application Notes & Protocols: On-Resin Peptide Labeling with NBD-X, SE

For Researchers, Scientists, and Drug Development Professionals

Introduction